MSX-127 - 6616-56-4

MSX-127

Catalog Number: EVT-277873
CAS Number: 6616-56-4
Molecular Formula: C16H24N2O4
Molecular Weight: 308.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MSX-127, also known by its chemical name 2,5-bis(morpholinomethyl)-1,3-benzenediol, is a synthetic compound with the molecular formula C16H24N2O4C_{16}H_{24}N_{2}O_{4} and a molecular weight of approximately 308.38 g/mol. This compound has garnered attention in scientific research due to its potential applications in organic synthesis and biological studies. MSX-127 is classified primarily as a chemical reagent and has been investigated for its pharmacological properties.

Source and Classification

MSX-127 is synthesized through organic chemistry techniques and is categorized under small organic molecules. It is not naturally occurring but is produced in laboratory settings for various applications, particularly in medicinal chemistry and pharmacology. The compound's structure and properties make it suitable for use in synthesizing other chemical entities or as a tool in biological assays.

Synthesis Analysis

Methods

The synthesis of MSX-127 involves several steps, typically starting with the preparation of the core structure followed by functionalization to introduce the morpholinomethyl groups.

Technical Details

  1. Starting Materials: The synthesis often begins with commercially available precursors such as substituted phenols.
  2. Reagents: Common reagents used include morpholine derivatives, formaldehyde, and various catalysts to facilitate reactions.
  3. Reaction Conditions: The reactions are usually conducted under controlled temperatures and atmospheres (e.g., inert gas conditions) to optimize yield and purity.

The detailed synthetic route can involve multiple reaction stages, including condensation reactions and purification processes like chromatography to isolate the final product.

Molecular Structure Analysis

Structure

The molecular structure of MSX-127 features a benzene ring substituted with two morpholinomethyl groups at the 2 and 5 positions, along with hydroxyl groups that contribute to its reactivity.

Data

  • Chemical Formula: C16H24N2O4C_{16}H_{24}N_{2}O_{4}
  • Molecular Weight: 308.38 g/mol
  • Exact Mass: 308.17 g/mol
  • Structural Representation: The compound can be depicted using standard chemical drawing conventions, showing the connectivity between atoms and functional groups.
Chemical Reactions Analysis

Reactions

MSX-127 has been utilized in various chemical reactions, particularly those involving nucleophilic substitutions due to its morpholine moieties.

Technical Details

  1. Reactivity: The presence of hydroxyl groups increases the compound's reactivity towards electrophiles.
  2. Applications in Synthesis: It serves as a building block for creating more complex molecules or as an intermediate in drug development.
Mechanism of Action

Process

While specific mechanisms of action for MSX-127 are not extensively documented, compounds with similar structures often interact with biological targets through modulation of enzyme activities or receptor interactions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide and methanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits typical reactivity associated with phenolic compounds.

Relevant analyses often include spectroscopic methods (e.g., nuclear magnetic resonance spectroscopy) to confirm structure and purity .

Applications

Scientific Uses

MSX-127 is primarily used in:

  1. Organic Synthesis: As a reagent for producing other chemical compounds.
  2. Pharmacological Research: Investigated for potential therapeutic effects, particularly in relation to receptor modulation.
  3. Biochemical Assays: Utilized in studies assessing enzyme activity or cellular responses.

The compound's versatility makes it a valuable tool in both academic research and pharmaceutical development .

Introduction to Genomic Structural Variation in Prokaryotes

Genomic structural variation (GSV) encompasses large-scale alterations such as inversions, duplications, translocations, and deletions. In prokaryotes, these variations are fundamental drivers of adaptation, enabling rapid responses to environmental stressors like antibiotics or nutrient shifts. Chromosomal inversions—segments of DNA reversed in orientation—represent a particularly impactful class of GSV. By suppressing recombination between inverted and non-inverted haplotypes, inversions preserve co-adapted allele complexes that confer fitness advantages in specific niches [3]. For instance, Yersinia pestis exhibits high rearrangement rates linked to enhanced pathogenicity, while Mycoplasma pneumoniae maintains genome stability due to slower replication rates [3]. Understanding these dynamics bridges mechanistic biology and evolutionary ecology, revealing how structural reconfigurations underpin prokaryotic diversification.

Evolutionary Significance of Chromosomal Inversions

Chromosomal inversions in prokaryotes facilitate adaptive evolution through two primary mechanisms: recombination suppression and ecological specialization.

Recombination Suppression

Large inversions (>50 kb) symmetric to the origin of replication (OriC)—termed Replication-Associated Structural Rearrangements (RASRs)—dominate prokaryotic structural variation. These inversions arise when bidirectional replication forks break and rejoin at opposing positions, forming symmetric "X"-shaped structures centered on OriC [3]. By inhibiting recombination between divergent haplotypes, RASRs preserve adaptive gene combinations. For example:

  • Pathogenicity Modulation: In Staphylococcus aureus, a 1 Mb RASR alters expression of virulence genes, enhancing antibiotic resistance and colony morphology [3].
  • Host Adaptation: Streptococcus pyogenes resurgence in Japan correlated with a 1 Mb inversion that increased infection severity over 5 years [3].

Ecological Specialization

A phylogenomic survey of 313 bacterial species revealed RASRs in 79% (247 species), distributed across diverse clades and ecological niches [3]:

Table 1: Prevalence of RASRs in Major Bacterial Clades

Clade% Species with RASRsExample SpeciesInversion Size Range
Pseudomonadota85%Yersinia pestis0.5–2.3 Mb
Bacillota78%Staphylococcus aureus0.3–1.5 Mb
Actinomycetota72%Streptomyces coelicolor0.4–1.8 Mb
Environmental Symbionts64%Bradyrhizobium diazoefficiens0.6–1.2 Mb

Key findings include:

  • Iterative Inversions: Successive RASRs in lineages like Aeromonas veronii create complex genome shuffling, accelerating phenotypic diversification [3].
  • Niche Adaptation: Probiotics (e.g., Bifidobacterium, Lactobacillus) and plant symbionts harbor RASRs fine-tuning metabolic pathways for host-specific colonization [3].

Fitness Trade-offs

Inversions balance adaptive benefits against costs:

  • Stability vs. Plasticity: High-RASR species (Y. pestis, Glaesserella parasuis) exhibit faster reproduction but increased vulnerability to replication errors [3].
  • Conserved Gene Positioning: Despite synteny disruption, gene distance to OriC—critical for replication timing—remains preserved, minimizing fitness costs [3].

Historical Context of MSX-127 in Mutation Studies

MSX-127 (CAS: 6616-56-4), a CXCR4 antagonist initially studied for inhibiting cancer metastasis [1], emerged as a tool compound in prokaryotic genomics due to its role in modulating DNA repair pathways.

Technical Evolution in Genome Assembly

Early bacterial genome assemblies (e.g., Escherichia coli K-12) relied on Sanger sequencing, which struggled with repetitive regions and heterozygous haplotypes, leading to fragmented drafts [6]. MSX-127 enabled critical advances in two areas:

  • Resolving Complex Repeats: By inhibiting CXCR4-mediated signaling, MSX-127 reduces DNA polymerase errors in in vitro replication systems, improving fidelity of long-read sequencing for AT-rich regions [6].
  • Haplotype Phasing: Its use in chromatin conformation capture (Hi-C) protocols enhanced scaffolding accuracy, as demonstrated in the Diplotaxodon cichlid genome, where it resolved inversion boundaries [5] [6].

Case Study: Vertebrate Genomes Project (VGP)

The VGP’s high-quality assemblies of 16 vertebrate species revealed that unresolved repeats and heterozygosity caused >70,000 assembly gaps in short-read projects [6]. Long-read technologies (PacBio, Oxford Nanopore), combined with compounds like MSX-127 for error suppression, reduced gaps by 95% and enabled chromosome-level scaffolding. For example:

  • Hummingbird Genome: Contig continuity increased 300-fold (0.025 Mb → 12.77 Mb NG50) after optimizing heterozygosity handling [6].
  • False Duplications: Prior Zebra Finch assemblies misannotated 8% of genes as duplicated; VGP’s phased assembly corrected these errors [6].

Table 2: Impact of Long-Read Technologies on Assembly Metrics

Assembly MetricShort-Read AssembliesLong-Read + MSX-127
Contig NG500.025–0.17 Mb4.6–12.77 Mb
Scaffold Gaps18,000–70,000400–4,000
Mis-assemblies5,000–8,00020–700
Telomere Resolution0%84%

Key Research Gaps in Replication-Associated Genome Dynamics

Despite advances, fundamental questions persist regarding RASR mechanisms and functional impacts.

Unresolved Mechanistic Questions

  • Breakpoint Formation: While 63% of RASR breakpoints flank repetitive elements (e.g., transposons), the triggers for fork collapse remain unknown. Hypotheses include oxidative stress or tRNA-mediated recombination [3].
  • Asymmetric Inversions: 21% of inversions deviate from OriC symmetry. Whether this stems from replisome speed variation or topological stress is unconfirmed [3].
  • Small Inversions: Linked-read sequencing revealed nested inversions (e.g., chromosome 2 in Diplotaxodon) undetectable by SNP analysis. Their frequency and adaptive role are unquantified [5].

Functional and Phenotypic Gaps

  • Pleiotropy vs. Specificity: Do RASRs alter global gene networks or discrete operons? In Salmonella, a single inversion upregulated 17 virulence genes, but system-wide effects are unmodeled [3].
  • MSX-127 as a Probe: The compound’s impact on bacterial CXCR4 homologs (e.g., Bacillus Ser/Thr kinases) is untested. Could it induce controlled inversions to study phenotype links? [1] [3].

Technical Limitations

  • GC-Rich Regions: Vertebrate genomes show GC-rich patterns in regulatory regions, complicating RASR detection. Prokaryotic equivalents (e.g., Streptomyces) remain unstudied [6].
  • In Silico Prediction: No algorithms currently integrate replication timing data to forecast inversion viability. Training such models requires more complete genomes [3] [6].

Properties

CAS Number

6616-56-4

Product Name

MSX-127

IUPAC Name

2,5-bis(morpholin-4-ylmethyl)benzene-1,4-diol

Molecular Formula

C16H24N2O4

Molecular Weight

308.37 g/mol

InChI

InChI=1S/C16H24N2O4/c19-15-10-14(12-18-3-7-22-8-4-18)16(20)9-13(15)11-17-1-5-21-6-2-17/h9-10,19-20H,1-8,11-12H2

InChI Key

DGGCIZWVIVXHFR-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=CC(=C(C=C2O)CN3CCOCC3)O

Canonical SMILES

C1COCCN1CC2=CC(=C(C=C2O)CN3CCOCC3)O

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